

Head-to-Head Comparison: LY83583 and YC-1 in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | LY836 | |
| Cat. No.: | B12374504 | Get Quote |

For researchers in pharmacology and drug development, understanding the precise mechanism of action of chemical probes is paramount. LY83583 and YC-1 are two widely utilized research compounds that modulate the soluble guanylate cyclase (sGC) signaling pathway, a critical regulator of various physiological processes. While both compounds impact this pathway, they do so in diametrically opposite ways, leading to distinct downstream cellular effects. This guide provides an objective, data-driven comparison of LY83583 and YC-1 to aid researchers in selecting the appropriate tool for their experimental needs.

Executive Summary

LY83583 is a well-established inhibitor of soluble guanylate cyclase (sGC), effectively reducing the synthesis of cyclic guanosine monophosphate (cGMP). In contrast, YC-1 is a nitric oxide (NO)-independent activator of sGC, leading to increased cGMP production. Beyond their primary targets, both compounds exhibit off-target effects that are crucial to consider for data interpretation. YC-1, for instance, also inhibits phosphodiesterases (PDEs) and the hypoxia-inducible factor- 1α (HIF- 1α), while LY83583 has been shown to impact cell proliferation through pathways independent of sGC inhibition.

Mechanism of Action

LY83583: The sGC Inhibitor

LY83583 acts as a competitive inhibitor of soluble guanylate cyclase[1]. By binding to sGC, it prevents the conversion of guanosine triphosphate (GTP) to cGMP, thereby attenuating the



downstream signaling cascade. This inhibitory action makes LY83583 a valuable tool for studying the physiological roles of the NO/cGMP pathway by observing the effects of its suppression.

YC-1: The sGC Activator

YC-1 is an allosteric activator of sGC, functioning independently of nitric oxide[2]. It sensitizes the enzyme to its endogenous activators like NO and carbon monoxide (CO) and also directly stimulates sGC activity, albeit to a lesser extent on its own[3]. This leads to a significant elevation of intracellular cGMP levels. YC-1's ability to activate sGC in an NO-independent manner makes it a unique tool for dissecting the cGMP signaling pathway.

Quantitative Performance Data

The following tables summarize the key quantitative data for LY83583 and YC-1 based on available experimental evidence. It is important to note that these values are derived from various studies and experimental conditions may differ.

Table 1: Potency on Soluble Guanylate Cyclase (sGC)

| Compound | Primary Action | Potency Metric | Value | Cell/System Type | Reference |
|----------|-------------------|-------------------|---------|---------------------|-----------|
| LY83583 | sGC Inhibition | IC50 | 2 μΜ | Not specified | [1] |
| YC-1 | sGC Activation | EC50 | 18.6 μΜ | Purified sGC | [4] |

Table 2: Off-Target Effects and Other Biological Activities

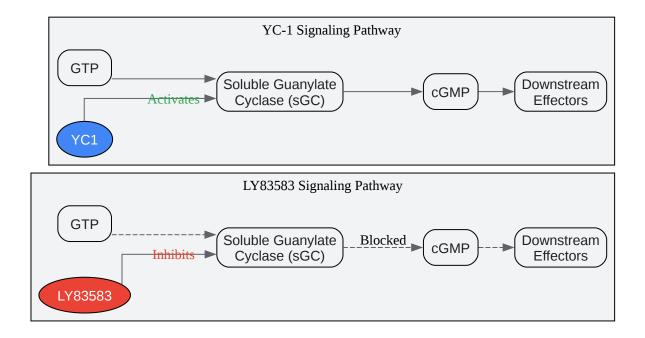


| Compound | Off- Target/Activ ity | Potency Metric | Value | Cell/System Type | Reference |
|---|---------------------------------------|--------------------------|---|---|-----------|
| YC-1 | Platelet Aggregation Inhibition | IC50 | 14.6 μΜ | Washed rabbit platelets | |
| Vasorelaxatio n | EC50 | 1.9 μΜ | Denuded phenylephrin e-contracted rabbit aortic rings | | |
| HIF-1α Inhibition | IC50 | 1.2 μΜ | Not specified | [5] | |
| Phosphodiest erase (PDE) Inhibition | - | Inhibits isoforms 1-5 | Aortic extracts | [6] | |
| LY83583 | Anti- proliferative Effect | Concentratio n | 0.25-1.5 μΜ | HDF, HCT116, DLD1, MCF7, A-375 cells | [7] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for Graphviz.

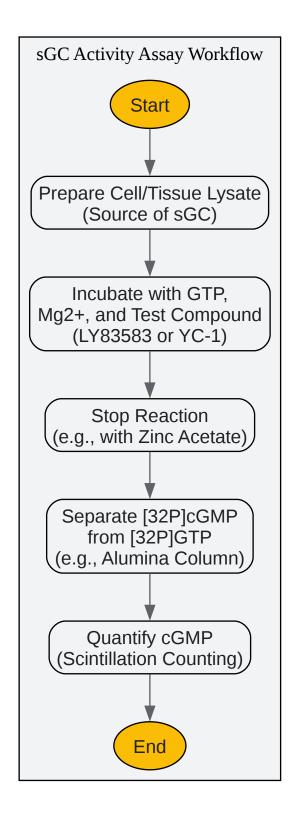




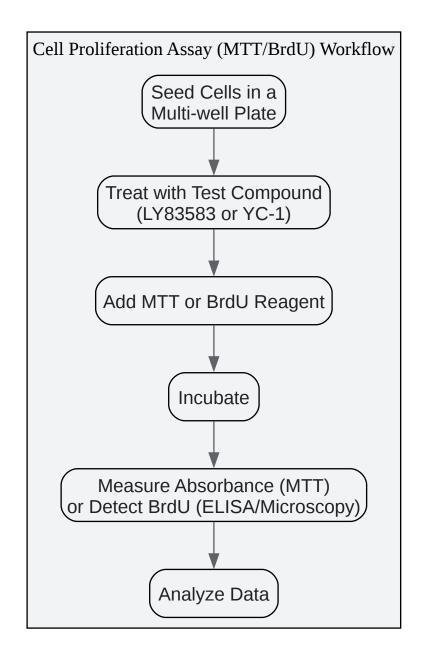
Click to download full resolution via product page

Caption: Opposing effects of LY83583 and YC-1 on the sGC-cGMP pathway.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References







- 1. Soluble guanylate cyclase is activated differently by excess NO and by YC-1: Resonance Raman spectroscopic evidence PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of YC-1-induced activation of soluble guanylyl cyclase PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cGMP modulator, LY83583 alters oxygen metabolites differently in cultured endothelial cells and isolated neutrophilic granulocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Head-to-Head Comparison: LY83583 and YC-1 in Cellular Signaling Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374504#head-to-head-comparison-of-ly83583-and-yc-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com